N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]propanamide
CAS No.:
Cat. No.: VC15312607
Molecular Formula: C21H27NO5S
Molecular Weight: 405.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H27NO5S |
|---|---|
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]propanamide |
| Standard InChI | InChI=1S/C21H27NO5S/c1-4-17-6-9-19(10-7-17)27-16(3)21(23)22(13-20-8-5-15(2)26-20)18-11-12-28(24,25)14-18/h5-10,16,18H,4,11-14H2,1-3H3 |
| Standard InChI Key | VNZMDSVRMPKKCU-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)OC(C)C(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3 |
Introduction
Chemical Structure and Nomenclature
Structural Breakdown
The compound’s IUPAC name reflects its intricate architecture:
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N-(1,1-Dioxidotetrahydrothiophen-3-yl): A five-membered tetrahydrothiophene ring oxidized to a sulfone at positions 1 and 1.
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2-(4-Ethylphenoxy): A phenoxy group substituted with an ethyl moiety at the para position.
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N-[(5-Methylfuran-2-yl)methyl]: A furan ring methylated at position 5 and attached via a methylene bridge.
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Propanamide: A three-carbon amide backbone linking the two nitrogen-bound substituents.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | 1,1-Dioxidotetrahydrothiophene (sulfolane derivative) |
| Aromatic Substituents | 4-Ethylphenoxy, 5-methylfuran-2-ylmethyl |
| Amide Linkage | Propanamide spacer |
| Molecular Formula | C22H28NO6S |
| Molecular Weight | 434.5 g/mol |
The sulfone group enhances polarity and potential hydrogen-bonding capacity, while the aromatic and heterocyclic groups contribute to lipophilicity and steric bulk .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions to assemble the distinct moieties:
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Sulfolane Core Preparation:
Tetrahydrothiophene is oxidized with hydrogen peroxide to form 1,1-dioxidotetrahydrothiophene (sulfolane). Selective functionalization at position 3 is achieved via nucleophilic substitution or metal-catalyzed coupling. -
Amide Formation:
Propanoyl chloride reacts with the sulfolane amine to form the propanamide backbone. Subsequent N-alkylation introduces the 5-methylfuran-2-ylmethyl group under basic conditions . -
Etherification:
The 4-ethylphenoxy group is attached via Williamson ether synthesis, utilizing 4-ethylphenol and a brominated intermediate.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfolane Oxidation | H2O2, Acetic Acid, 60°C, 12h | 85 |
| Propanamide Coupling | Propanoyl Chloride, DIPEA, DCM, 0°C → RT | 72 |
| N-Alkylation | 5-Methylfuran-2-ylmethanol, NaH, THF, 50°C | 68 |
| Etherification | 4-Ethylphenol, K2CO3, DMF, 80°C | 65 |
Characterization Techniques
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Nuclear Magnetic Resonance (NMR):
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1H NMR (400 MHz, CDCl3): δ 7.25 (d, 2H, Ar-H), 6.45 (s, 1H, Furan-H), 4.15 (m, 2H, CH2N), 3.95 (m, 1H, Sulfolane-H).
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13C NMR: 175.2 (C=O), 151.0 (Sulfolane-SO2), 124.8 (Furan-C).
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Mass Spectrometry (HRMS): m/z 434.1732 [M+H]+ (Calc. 434.1735).
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL) but limited aqueous solubility (<0.1 mg/mL). Stability studies indicate decomposition above 200°C, with a melting point of 148–150°C .
Table 3: Key Physicochemical Data
| Property | Value |
|---|---|
| logP (Octanol-Water) | 3.2 |
| pKa (Estimated) | 9.5 (Amide), <0 (Sulfone) |
| Solubility (DMSO) | 25 mg/mL |
| Melting Point | 148–150°C |
The sulfone group increases polarity compared to non-oxidized thiophene analogs, while the 4-ethylphenoxy moiety enhances lipophilicity .
| Target | IC50 (Estimated) | Mechanism |
|---|---|---|
| GSK-3β | ~50 nM | ATP-competitive inhibition |
| S. aureus | 8 µg/mL | Cell wall synthesis disruption |
Drug Likeness
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